Cas no 1189797-90-7 (4-Chloro-6-methyl-2-(methylthio)quinazoline)

4-Chloro-6-methyl-2-(methylthio)quinazoline is a versatile quinazoline derivative widely utilized in pharmaceutical and agrochemical research. Its chloro and methylthio substituents enhance reactivity, making it a valuable intermediate for synthesizing biologically active compounds, including kinase inhibitors and antimicrobial agents. The methyl group at the 6-position contributes to improved stability and selectivity in further functionalization. This compound is particularly useful in heterocyclic chemistry due to its well-defined reactivity profile, enabling precise modifications for targeted applications. High purity and consistent performance make it a reliable choice for medicinal chemistry and material science research. Proper handling and storage are recommended to maintain its integrity.
4-Chloro-6-methyl-2-(methylthio)quinazoline structure
1189797-90-7 structure
Product Name:4-Chloro-6-methyl-2-(methylthio)quinazoline
CAS No:1189797-90-7
MF:C10H9ClN2S
MW:224.709859609604
CID:4821642
Update Time:2025-10-31

4-Chloro-6-methyl-2-(methylthio)quinazoline Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-6-METHYL-2-(METHYLTHIO)QUINAZOLINE
    • 4-chloro-6-methyl-2-methylsulfanylquinazoline
    • 4-Chloro-6-methyl-2-(methylsulfanyl)quinazoline
    • 4-Chloro-6-methyl-2-(methylthio)quinazoline
    • Inchi: 1S/C10H9ClN2S/c1-6-3-4-8-7(5-6)9(11)13-10(12-8)14-2/h3-5H,1-2H3
    • InChI Key: JOCNKAIBWLDHNW-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(C)C=CC2=NC(=N1)SC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 203
  • XLogP3: 3.7
  • Topological Polar Surface Area: 51.1

4-Chloro-6-methyl-2-(methylthio)quinazoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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1189797-90-7 97%
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Chemenu
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Additional information on 4-Chloro-6-methyl-2-(methylthio)quinazoline

Recent Advances in the Study of 4-Chloro-6-methyl-2-(methylthio)quinazoline (CAS: 1189797-90-7)

4-Chloro-6-methyl-2-(methylthio)quinazoline (CAS: 1189797-90-7) is a quinazoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activities, and mechanisms of action, highlighting its versatility as a scaffold for designing novel therapeutic agents.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthesis and optimization of 4-Chloro-6-methyl-2-(methylthio)quinazoline derivatives for their inhibitory effects on protein kinases. The researchers employed a structure-activity relationship (SAR) approach to modify the quinazoline core, leading to the identification of several potent inhibitors with nanomolar activity against specific kinase targets. The study emphasized the importance of the chloro and methylthio substituents in enhancing binding affinity and selectivity.

In another recent publication in Bioorganic & Medicinal Chemistry Letters (2024), the compound was evaluated for its anticancer properties. The results demonstrated that 4-Chloro-6-methyl-2-(methylthio)quinazoline exhibited significant cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway and inhibits cell cycle progression at the G2/M phase. These findings suggest its potential as a lead compound for developing new anticancer therapies.

Furthermore, a collaborative study between academic and industrial researchers (Nature Communications, 2023) explored the use of 4-Chloro-6-methyl-2-(methylthio)quinazoline as a building block for synthesizing covalent inhibitors. The study highlighted the compound's reactivity with cysteine residues in target proteins, enabling the design of irreversible inhibitors with prolonged pharmacological effects. This approach has broad implications for targeting undruggable proteins and overcoming drug resistance.

In addition to its therapeutic potential, recent advancements in the scalable synthesis of 4-Chloro-6-methyl-2-(methylthio)quinazoline have been reported. A green chemistry approach, utilizing microwave-assisted synthesis and eco-friendly solvents, was developed to improve yield and reduce environmental impact (ACS Sustainable Chemistry & Engineering, 2023). This method not only enhances the practicality of large-scale production but also aligns with the growing demand for sustainable pharmaceutical manufacturing.

In conclusion, 4-Chloro-6-methyl-2-(methylthio)quinazoline (CAS: 1189797-90-7) continues to be a promising scaffold in medicinal chemistry, with recent studies uncovering its diverse biological activities and synthetic potential. Future research directions may include further optimization of its derivatives, exploration of new therapeutic targets, and development of innovative synthetic methodologies to expand its applications in drug discovery.

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